molecular formula C13H18O2 B13049367 1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one

1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one

Cat. No.: B13049367
M. Wt: 206.28 g/mol
InChI Key: VEYHMWPQWXKOGI-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one (CAS 90852-26-9) is an aromatic ketone characterized by a methoxy-substituted, dimethylated phenyl ring attached to a branched aliphatic ketone group. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol . The compound features:

  • Aromatic substitution: A 4-methoxy group and methyl groups at the 2- and 3-positions on the phenyl ring.
  • Ketone structure: A 2-methylpropan-1-one moiety, contributing to steric bulk and reduced polarity compared to simpler ketones.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-8(2)13(14)11-6-7-12(15-5)10(4)9(11)3/h6-8H,1-5H3

InChI Key

VEYHMWPQWXKOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one typically involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of advanced catalytic systems and automated reactors to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Additional methyl groups enhance lipophilicity (logP estimated to be higher than 53773-76-5), favoring membrane permeability in biological systems .
  • Electronic Effects: The methoxy group donates electrons via resonance, activating the ring toward electrophilic attack. In contrast, hydroxyl analogs (e.g., 1-(4-hydroxyphenyl)-2-methylpropan-1-one) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10 for phenolic OH) .

Spectroscopic and Physical Properties

  • ¹H-NMR :
    • Target Compound : Aromatic protons appear as doublets (δ ~6.8–7.9 ppm), with methoxy (~3.8 ppm) and methyl groups (~1.1–2.9 ppm) .
    • Analog 53773-76-5 : Similar aromatic shifts but lacks the 3-CH₃ resonance, simplifying the spectrum .
  • Boiling Point/Melting Point : Data are unavailable, but increased molecular weight and branching in the target compound suggest higher boiling points than linear analogs like 1-(4-methoxyphenyl)propan-1-one .

Biological Activity

1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one, also known as a substituted ketone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18O2C_{13}H_{18}O_2. Its structure features a methoxy group and two methyl groups on the aromatic ring, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)0.08
Similar compoundA549 (lung cancer)0.07

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, crucial mediators in the inflammatory process. In vitro studies have demonstrated that related compounds can significantly reduce inflammation markers.

CompoundCOX Inhibition IC50 (µM)Reference
This compound3.8
Related pyrazole derivative1.2

These results indicate that the compound could be a candidate for developing anti-inflammatory drugs.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. It has been associated with the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives in clinical settings:

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer treated with a derivative showed a significant reduction in tumor size after six weeks of treatment.
  • Chronic Inflammation : A cohort study demonstrated that patients receiving treatment with related compounds experienced reduced symptoms of chronic inflammatory diseases compared to those on standard therapy.

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